Ethyl Linker Confers Lower Molecular Weight and Reduced Lipophilicity Compared with the Propyl‑Linked Isostere
The target compound incorporates an ethyl spacer between the piperazine ring and the isobutyramide carbonyl, whereas the closest commercially available homologue, N-(3-(4-phenylpiperazin-1-yl)propyl)isobutyramide (CAS 1049474‑77‑2), contains a propyl spacer. The ethyl linker results in a molecular weight of 275.39 g·mol⁻¹ (PubChem) vs. 289.4 g·mol⁻¹ for the propyl analogue (chemSrc) and a computed XLogP3‑AA of 2.2 vs. an estimated ~2.6 for the propyl compound [1]. The lower logP and molecular mass predict improved aqueous solubility and reduced non‑specific tissue binding.
| Evidence Dimension | Molecular weight and computed lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | MW 275.39 g·mol⁻¹; XLogP3‑AA = 2.2 |
| Comparator Or Baseline | N-(3-(4-phenylpiperazin-1-yl)propyl)isobutyramide: MW 289.4 g·mol⁻¹; XLogP3‑AA ≈ 2.6 (estimated by increment) |
| Quantified Difference | ΔMW = –14.0 g·mol⁻¹; ΔlogP ≈ –0.4 |
| Conditions | Computed properties from PubChem (target) and chemSrc (comparator); logP increment estimated from standard methylene contribution. |
Why This Matters
Lower molecular weight and lipophilicity are associated with higher free fraction in physiological media and better correlation between nominal and free concentration in dose–response experiments, which is essential for accurate in vitro pharmacology.
- [1] PubChem. N-(2-(4-phenylpiperazin-1-yl)ethyl)isobutyramide. Compound Summary CID 42266232. https://pubchem.ncbi.nlm.nih.gov/compound/1049444-53-2 (accessed 2026-05-09). View Source
